molecular formula C11H13ClN2 B584285 (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride CAS No. 661489-23-2

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride

Cat. No. B584285
CAS RN: 661489-23-2
M. Wt: 208.689
InChI Key: DHBOHGCHPDMVOD-BJILWQEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula for “(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is C11H12N2 . The molecular weight is 172.23 .


Physical And Chemical Properties Analysis

The density of “this compound” is 1.085±0.06 g/cm3 at 20°C and 760 Torr .

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : A study by Shinkre et al. (2008) details the synthesis of the E isomer of a related compound, highlighting the importance of crystal structure analysis in understanding the properties of acrylonitrile derivatives.

  • Homopolymer and Copolymer Synthesis : Vijayanand et al. (2002) synthesized the homopolymer and copolymers of a similar compound, demonstrating the versatility of acrylonitrile derivatives in polymer chemistry.

  • Reactivity with Aminothiophenol : A study by Shablykin et al. (2010) showed the reaction of a related acrylonitrile with aminothiophenol, indicating potential applications in the synthesis of novel compounds.

  • Potential Inhibitors of Fat Mass and Obesity-Associated Protein : Bai et al. (2020) investigated acrylonitrile derivatives as potential inhibitors, suggesting a possible application in medical research.

  • Use in Heterocyclic Synthesis : Research by Fadda et al. (2012) highlights the use of enaminonitrile derivatives in the synthesis of various heterocyclic compounds, which could include the compound .

  • Investigations into Pyrimidines : Biskupskaya et al. (1970) studied the alkylation of pyrimidines with acrylonitrile, which could be relevant to understanding the reactivity of similar compounds.

  • Analysis of Fluorescence Properties : Percino et al. (2013) analyzed the fluorescence properties of arylacrylonitrile derivatives, which could inform the applications of similar compounds in fluorescence studies.

properties

IUPAC Name

(E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-8-6-10(4-3-5-12)7-9(2)11(8)13;/h3-4,6-7H,13H2,1-2H3;1H/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBOHGCHPDMVOD-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C=CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1N)C)/C=C/C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738205
Record name (2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

661489-23-2
Record name (2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.